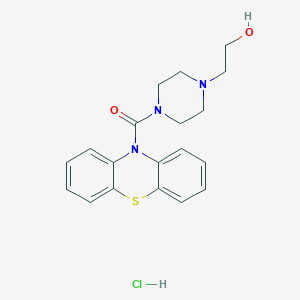

1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride

Description

1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride is a phenothiazine derivative characterized by a piperazineethanol backbone linked to a phenothiazine ring via a carbonyl group. The compound’s synthesis typically involves coupling a phenothiazine carbonyl chloride with a piperazineethanol derivative under controlled conditions, followed by purification via column chromatography using chloroform/methanol eluents . Key structural features include:

- Phenothiazine core: A tricyclic system with sulfur and nitrogen atoms, essential for dopamine receptor antagonism.

- Carbonyl linkage: Unlike fluphenazine’s propyl chain, this compound uses a carbonyl group to connect the phenothiazine and piperazineethanol moieties, which may alter solubility and receptor-binding kinetics.

- Hydrochloride salt: Enhances stability and bioavailability.

Properties

IUPAC Name |

[4-(2-hydroxyethyl)piperazin-1-yl]-phenothiazin-10-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S.ClH/c23-14-13-20-9-11-21(12-10-20)19(24)22-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)22;/h1-8,23H,9-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQAQPKSCPDCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144813 | |

| Record name | 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102233-26-1 | |

| Record name | 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102233261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phenothiazine Core Functionalization

The phenothiazine nucleus is typically functionalized at the 10-position to introduce a carbonyl group. This is achieved via Friedel-Crafts acylation or N-alkylation reactions. In one approach, phenothiazine reacts with phosgene (COCl₂) or carbonyl diimidazole to form the reactive 10-carbonyl intermediate. Alternatively, direct alkylation using chloroacetyl chloride in the presence of Lewis acids like aluminum chloride facilitates carbonyl group introduction.

Reaction Conditions :

Piperazineethanol Derivative Preparation

Piperazineethanol (1-(2-hydroxyethyl)piperazine) is synthesized through nucleophilic substitution or reductive amination . A common method involves reacting piperazine with 2-bromoethanol in a polar aprotic solvent like acetonitrile. Potassium carbonate acts as a base to deprotonate piperazine, enhancing nucleophilicity.

Optimized Protocol :

-

Molar Ratio : Piperazine : 2-bromoethanol = 1 : 1.2

-

Solvent : Acetonitrile, 60°C, 12 hours

-

Purification : Vacuum distillation or recrystallization from ethanol.

Coupling of Phenothiazine and Piperazineethanol Moieties

Carbamate or Amide Bond Formation

The critical step involves linking the phenothiazine-10-carbonyl group to the piperazineethanol backbone. Two primary strategies are employed:

Direct Coupling via Carbonyldiimidazole (CDI)

CDI mediates the formation of an amide bond between the phenothiazine carbonyl and piperazineethanol’s secondary amine.

Procedure :

-

Phenothiazine-10-carbonyl chloride (1 eq) is dissolved in dry THF.

-

CDI (1.2 eq) is added under nitrogen, stirred at 25°C for 1 hour.

-

Piperazineethanol (1.1 eq) is introduced, followed by triethylamine (2 eq).

Key Parameters :

Mitsunobu Reaction for Ether Linkage

For hydroxyl group activation, the Mitsunobu reaction couples phenothiazine derivatives with piperazineethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Reaction Scheme :

Advantages :

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt to improve solubility and stability.

Acid-Base Titration

-

The crude product is dissolved in ethanol.

-

Hydrochloric acid (1M) is added dropwise until pH 2–3.

-

The mixture is cooled to 0°C, inducing crystallization.

-

Filtration and washing with cold ethanol yield the hydrochloride salt.

Purification Metrics :

Alternative Synthetic Routes

One-Pot Synthesis via Heterogeneous Catalysis

A simplified one-pot method uses protonated piperazine (piperazine monoacetate) and phenothiazine carbonyl chloride in acetic acid. Commercial ion-exchange resins (e.g., Amberlyst®) catalyze the reaction, eliminating the need for protecting groups.

Conditions :

Microwave-Assisted Synthesis

Microwave irradiation accelerates coupling reactions, reducing time from hours to minutes.

Protocol :

-

Phenothiazine carbonyl chloride (1 eq), piperazineethanol (1.2 eq), and K₂CO₃ (2 eq) in DMF.

-

Microwave at 100°C, 300 W, 15 minutes.

Benefits :

Industrial-Scale Manufacturing Considerations

Cost-Effective Reagent Selection

Industrial protocols prioritize low-cost reagents:

Challenges and Optimization Strategies

Byproduct Formation

Disubstituted piperazine derivatives are common byproducts. Mitigation strategies include:

Scalability Issues

-

Mixing Efficiency : High-shear mixers improve homogeneity in large batches.

-

Exothermic Reactions : Gradual reagent addition prevents thermal runaway.

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| CDI-Mediated Coupling | 68% | 6 hours | High | Moderate |

| Mitsunobu Reaction | 75% | 24 hours | Very High | Low |

| One-Pot Catalytic | 72% | 8 hours | Low | High |

| Microwave-Assisted | 70% | 15 min | Moderate | Limited |

Chemical Reactions Analysis

1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1. Antipsychotic Properties

The compound has shown potential as an antipsychotic agent. Research indicates that derivatives of phenothiazine, including this compound, can effectively modulate neurotransmitter systems involved in psychotic disorders. Studies have demonstrated its efficacy in animal models for schizophrenia, suggesting a mechanism that involves dopamine receptor antagonism .

2. Treatment of Viral Diseases

Recent studies have explored the use of 1-piperazineethanol derivatives in treating viral infections. These compounds have been shown to inhibit viral replication through various mechanisms, including interference with viral entry and replication processes. This application has been particularly noted in the context of respiratory viruses .

3. Neurological Research

In neurological research, the compound has been utilized to study sodium channel modulation. It has been investigated for its potential to alleviate symptoms associated with lower urinary tract disorders, particularly painful conditions like overactive bladder syndrome. The modulation of sodium channels is crucial in managing these conditions effectively .

Case Studies

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of phenothiazine derivatives with piperazineethanol substitutions. Below is a comparative analysis with structurally related compounds:

Key Comparative Insights

Propyl-linked derivatives (e.g., fluphenazine, perphenazine) exhibit prolonged receptor binding due to increased hydrophobic interactions .

Substituent Effects :

- Trifluoromethyl groups (fluphenazine) enhance metabolic stability and receptor affinity .

- Chloro substitutions (perphenazine) balance potency and side-effect profiles .

Pharmacological Activity :

- Fluphenazine and perphenazine are clinically validated antipsychotics, while the target compound’s activity remains speculative due to lack of direct evidence .

- The HBK series demonstrates divergent receptor selectivity (e.g., α1-adrenergic vs. dopamine D2), highlighting the impact of piperazine substitutions .

Biological Activity

1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride is a compound that combines the structural features of piperazine and phenothiazine. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure that incorporates both piperazine and phenothiazine moieties. The general formula can be represented as follows:

- Molecular Formula : C_{15}H_{16}ClN_{3}O_{2}S

- Molecular Weight : 327.82 g/mol

This compound is soluble in water due to the presence of the hydrochloride group, which enhances its bioavailability.

Antipsychotic Effects

Phenothiazines are well-known for their antipsychotic properties. The incorporation of the phenothiazine moiety in 1-piperazineethanol suggests potential neuroleptic activity. Research indicates that compounds with similar structures exhibit dopamine receptor antagonism, which is critical in managing psychotic disorders.

Antimicrobial Activity

Studies have demonstrated that phenothiazine derivatives possess antimicrobial properties. For instance, compounds derived from phenothiazine have shown effectiveness against various bacterial strains and fungi. The biological activity of this compound may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Cardiovascular Effects

Research has indicated that certain piperazine derivatives can influence cardiovascular functions. For example, a related study highlighted that piperazine-based compounds exhibit positive inotropic effects on cardiac muscle. This suggests that 1-piperazineethanol could potentially enhance cardiac contractility or modulate vascular resistance.

The biological activity of 1-piperazineethanol can be attributed to several mechanisms:

- Dopamine Receptor Antagonism : By blocking dopamine receptors (D2), the compound may alleviate symptoms of psychosis.

- Antimicrobial Mechanisms : The disruption of microbial cell membranes or interference with nucleic acid synthesis could explain its antimicrobial properties.

- Calcium Channel Modulation : Piperazine derivatives may affect calcium channels in cardiac tissues, influencing contractile strength and vascular tone.

Case Studies

Several case studies have illustrated the pharmacological potential of related compounds:

-

Case Study on Antipsychotic Efficacy :

A clinical trial involving a phenothiazine derivative showed significant reductions in psychotic symptoms among patients diagnosed with schizophrenia. The study highlighted the importance of receptor selectivity in achieving therapeutic outcomes. -

Antimicrobial Efficacy Study :

A laboratory study evaluated the antimicrobial effects of various phenothiazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the piperazine position enhanced antibacterial activity significantly. -

Cardiovascular Impact Research :

An animal study assessed the cardiovascular effects of a piperazine derivative similar to 1-piperazineethanol. Findings revealed increased cardiac output and reduced blood pressure in treated subjects compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride?

- Methodological Answer : Synthesis typically involves coupling phenothiazine derivatives with piperazineethanol intermediates. Key steps include:

- Amide bond formation : React phenothiazin-10-ylcarbonyl chloride with 1-piperazineethanol under anhydrous conditions (e.g., THF, DCM) using a base like triethylamine to neutralize HCl byproducts .

- Hydrochloride salt preparation : Treat the free base with HCl in ethanol or diethyl ether to precipitate the hydrochloride salt .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) to isolate high-purity product .

Q. How is the molecular structure of this compound validated in academic research?

- Methodological Answer : Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : Key signals include the piperazine ring protons (δ 2.5–3.5 ppm) and phenothiazine aromatic protons (δ 6.8–7.5 ppm). The trifluoromethyl group (if present) is identified via NMR .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak (e.g., m/z 510.44 for fluphenazine derivatives) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and bond angles, particularly for phenothiazine-piperazine interactions .

Q. What pharmacological targets are associated with this compound?

- Methodological Answer : The compound primarily targets dopamine D and serotonin 5-HT receptors due to its phenothiazine-piperazine pharmacophore. Experimental protocols include:

- Radioligand Binding Assays : Use -spiperone for D receptor affinity studies in rat striatal membranes .

- Functional Assays : Measure cAMP inhibition in HEK293 cells expressing 5-HT receptors to assess antagonist activity .

Advanced Research Questions

Q. How can researchers address stability challenges during experimental storage and handling?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Mitigation strategies include:

- Storage : Use desiccators with silica gel at -20°C under nitrogen atmosphere to prevent hydrolysis .

- Degradation Studies : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring (C18 column, mobile phase: acetonitrile/0.1% TFA) to identify degradation products .

Q. How to resolve contradictions in receptor binding data across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., membrane vs. whole-cell systems). Standardize protocols by:

- Normalizing Data : Express results as % inhibition relative to controls (e.g., haloperidol for D receptors) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding poses in D vs. 5-HT receptors .

Q. What strategies optimize structure-activity relationship (SAR) studies for phenothiazine-piperazine derivatives?

- Methodological Answer : Focus on substituent effects:

- Trifluoromethyl Group : Enhances lipophilicity and CNS penetration. Compare logP values (e.g., fluphenazine logP = 4.2 vs. non-fluorinated analogs) .

- Piperazine Chain Length : Synthesize analogs with varying alkyl spacers (e.g., propyl vs. ethyl) and assess dopamine receptor off-rates via kinetic binding assays .

Q. How to develop validated analytical methods for quantifying this compound in biological matrices?

- Methodological Answer : Use LC-MS/MS for sensitivity:

- Sample Preparation : Plasma protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup .

- Chromatography : HILIC column (2.6 µm, 100 Å) with gradient elution (water/acetonitrile + 0.1% formic acid) .

- Validation : Assess linearity (1–100 ng/mL), intra-day precision (<15% RSD), and recovery (>85%) per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.